molecular formula C19H25NO7S2 B12638117 C19H25NO7S2

C19H25NO7S2

Cat. No.: B12638117
M. Wt: 443.5 g/mol
InChI Key: WMOUORYYFLPHAB-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that contains multiple functional groups, including ester, sulfonyl, and amine groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Allylsulfonyl Group: This involves the reaction of allyl chloride with sodium sulfite to form allylsulfonic acid.

    Acetylation: The allylsulfonic acid is then acetylated using acetic anhydride to form bis(allylsulfonyl)acetyl chloride.

    Amidation: The bis(allylsulfonyl)acetyl chloride is reacted with ethylamine to form the corresponding amide.

    Esterification: Finally, the amide is esterified with 4-aminobenzoic acid to form Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{bis(methylsulfonyl)acetylamino}benzoate
  • Ethyl 4-{bis(phenylsulfonyl)acetylamino}benzoate
  • Ethyl 4-{bis(butylsulfonyl)acetylamino}benzoate

Uniqueness

Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate is unique due to the presence of the allylsulfonyl groups, which impart specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different sulfonyl substituents.

Properties

Molecular Formula

C19H25NO7S2

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl 1-[4-(1,1-dioxothiolan-3-yl)sulfonylbenzoyl]piperidine-4-carboxylate

InChI

InChI=1S/C19H25NO7S2/c1-2-27-19(22)15-7-10-20(11-8-15)18(21)14-3-5-16(6-4-14)29(25,26)17-9-12-28(23,24)13-17/h3-6,15,17H,2,7-13H2,1H3

InChI Key

WMOUORYYFLPHAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3

Origin of Product

United States

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